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molecular formula C11H11NO7 B091043 Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester CAS No. 101623-68-1

Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester

Cat. No. B091043
M. Wt: 269.21 g/mol
InChI Key: LUJRIWGEPQDLNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06995139B2

Procedure details

7.8 g (24.4 mmol, 1.5 eq) of mercury acetate are added to a solution of 4 g (16.3 mmol, 1 eq) of (1) dissolved in 100 ml of acetic acid. The reaction mixture is stirred for 1 day at ambient temperature, and then an additional 1 g (3.13 mmol, 0.2 eq) of mercury acetate is added. After stirring for a further 1 day at ambient temperature, the reaction is complete. The acetic acid is evaporated off under high vacuum and the residue is taken up in ether. The organic phase is extracted with a saline solution and then dried over Na2SO4, filtered and evaporated under reduced vacuum, to give a yellow oil. The crude product is chromatographed on silica gel, to give a colorless oil (4.4 g).
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
7.8 g
Type
catalyst
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[C:1](=[O:16])([O:6][C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][CH:8]=1)[O:2][CH:3](Cl)[CH3:4].[C:17]([OH:20])(=[O:19])[CH3:18]>C([O-])(=O)C.[Hg+]>[C:1](=[O:16])([O:6][C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][CH:8]=1)[O:2][CH:3]([O:20][C:17](=[O:19])[CH3:18])[CH3:4] |f:2.3|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
C(OC(C)Cl)(OC1=CC=C(C=C1)[N+](=O)[O-])=O
Name
Quantity
7.8 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Hg+]
Step Three
Name
Quantity
1 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Hg+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 1 day at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for a further 1 day at ambient temperature
Duration
1 d
CUSTOM
Type
CUSTOM
Details
The acetic acid is evaporated off under high vacuum
EXTRACTION
Type
EXTRACTION
Details
The organic phase is extracted with a saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced vacuum
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
CUSTOM
Type
CUSTOM
Details
The crude product is chromatographed on silica gel

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
C(OC(C)OC(C)=O)(OC1=CC=C(C=C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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